5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid is a heterocyclic compound with a fused indole ring system. It contains a carboxylic acid functional group, a methoxy group (–OCH₃), and a phenyl group. This compound has attracted attention due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Industrial Production Methods:: Unfortunately, specific industrial production methods for this compound are not widely documented. research and development in this area may yield more efficient and scalable processes.
Chemical Reactions Analysis
5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The phenyl group can undergo substitution reactions.
Common Reagents and Conditions: These depend on the specific reaction type and desired modifications.
Major Products: The products formed will vary based on the reaction conditions.
Scientific Research Applications
This compound has diverse applications:
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential bioactivity, including antimicrobial and anticancer properties.
Medicine: May have therapeutic applications, although further studies are needed.
Industry: Its unique structure may find applications in materials science or organic electronics.
Mechanism of Action
The exact mechanism by which 5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare this compound with related indole derivatives to understand its uniqueness and potential advantages.
Properties
CAS No. |
19616-12-7 |
---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylic acid |
InChI |
InChI=1S/C21H17NO3/c1-13-19(21(23)24)17-12-18(25-2)15-10-6-7-11-16(15)20(17)22(13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,23,24) |
InChI Key |
PKTLXGAGORPEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C4=CC=CC=C4C(=C2)OC)C(=O)O |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.